molecular formula C7H4BrCl2NO B13683595 4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride

4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride

Cat. No.: B13683595
M. Wt: 268.92 g/mol
InChI Key: IQSBDKCHFBYDMJ-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C7H4BrCl2NO. It is known for its unique structure, which includes both bromine and chlorine atoms attached to a benzene ring, along with a hydroxybenzenecarboximidoyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-hydroxybenzenecarboximidoyl chloride
  • 4-bromo-N-hydroxybenzenecarboximidoyl chloride
  • 4-bromo-2-methylbenzenesulfonyl chloride
  • 4-bromo-2,5-difluorobenzenesulfonyl chloride

Uniqueness

4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This dual halogenation enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H4BrCl2NO

Molecular Weight

268.92 g/mol

IUPAC Name

4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H4BrCl2NO/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H

InChI Key

IQSBDKCHFBYDMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=NO)Cl

Origin of Product

United States

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